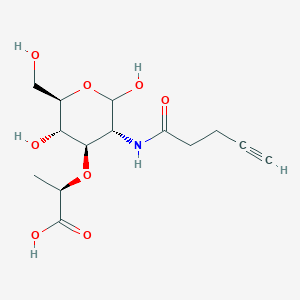

N-Acetylmuramic acid-alkyne

Description

Fundamental Role of Peptidoglycan in Bacterial Cell Wall Integrity

The bacterial cell wall is a remarkable structure that provides both rigidity and protection to the bacterial cell. sigmaaldrich.comnih.gov At the heart of this wall lies peptidoglycan, a massive, mesh-like macromolecule that encases the cytoplasmic membrane. nih.govoup.com This intricate scaffold is composed of linear glycan strands, which are themselves polymers of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4)-glycosidic bonds. oup.comwikipedia.org Short peptide chains are attached to the NAM residues, and these peptides are cross-linked to one another, creating a robust, three-dimensional network. wikipedia.orglibretexts.org

The integrity of the peptidoglycan layer is paramount for bacterial survival. It counteracts the high internal osmotic pressure, preventing the cell from bursting, a process known as lysis. wikipedia.orglibretexts.org Furthermore, peptidoglycan is responsible for maintaining the characteristic shape of the bacterium and serves as an anchor for other cell envelope components, such as teichoic acids in Gram-positive bacteria. nih.govoup.com The thickness of the peptidoglycan layer is a key distinguishing feature between Gram-positive and Gram-negative bacteria, being substantially thicker in the former. nih.govwikipedia.org

The dynamic nature of peptidoglycan is also crucial, as it must be constantly synthesized and remodeled to allow for cell growth and division. sigmaaldrich.comnih.gov This continuous process of construction and deconstruction makes the peptidoglycan biosynthetic pathway an attractive target for antibiotics.

Evolution of N-Acetylmuramic Acid Probes for Peptidoglycan Research

The central role of NAM in peptidoglycan structure and biosynthesis has made it a prime target for the development of chemical probes to study the bacterial cell wall. nih.gov Early research focused on creating NAM analogs that could be metabolically incorporated into peptidoglycan, allowing for its visualization and study. nih.govnih.gov These probes often carried modifications, such as fluorescent dyes or biotin (B1667282) tags, at various positions on the NAM molecule. researchgate.net

A significant advancement in this field was the development of NAM probes containing bioorthogonal handles, such as azides and alkynes. researchgate.netacs.org These small chemical groups are not naturally found in biological systems and can be selectively reacted with a corresponding partner molecule, a concept central to bioorthogonal chemistry. nih.gov Researchers demonstrated that NAM derivatives with an azide (B81097) or alkyne group at the N-acetyl position could be successfully incorporated into the peptidoglycan of both Gram-positive and Gram-negative bacteria. acs.orgnih.gov

Further refinements have focused on improving the efficiency of probe incorporation. One strategy involves masking the polar groups of the NAM probe, such as the carboxylic acid, to enhance its uptake by the bacterial cell. acs.orgnih.gov Studies have shown that methyl-esterified NAM probes are more readily taken up by bacteria and subsequently processed by cellular esterases to reveal the active probe. nih.gov This approach has allowed for effective labeling of peptidoglycan at significantly lower probe concentrations. acs.orgnih.gov

Integration of Alkyne Functionalization for Bioorthogonal Labeling Strategies

The introduction of an alkyne group onto N-acetylmuramic acid has been a game-changer for peptidoglycan research, enabling the use of powerful bioorthogonal labeling techniques. chemsrc.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.govresearchgate.net This highly efficient and specific reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore, to the alkyne-modified peptidoglycan. nih.govnih.gov

This strategy involves two key steps. First, bacteria are cultured in the presence of NAM-alkyne, which is metabolically incorporated into their cell walls. nih.gov Subsequently, the cells are treated with an azide-containing reporter molecule in the presence of a copper(I) catalyst, leading to the formation of a stable triazole linkage and the labeling of the peptidoglycan. nih.govnih.gov

While highly effective, the cytotoxicity of the copper catalyst in CuAAC limits its application in live-cell imaging. nih.govacs.org This has spurred the development of copper-free click chemistry methods, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). researchgate.net In SPAAC, a strained cyclooctyne (B158145) reacts rapidly with an azide without the need for a catalyst, making it suitable for studying dynamic processes in living bacteria. nih.gov

The versatility of the alkyne handle has also been exploited in other bioorthogonal reactions, such as the strain-promoted alkyne-nitrone cycloaddition, further expanding the toolkit for peptidoglycan research. scispace.com These bioorthogonal labeling strategies, powered by NAM-alkyne, have provided unprecedented opportunities to visualize peptidoglycan synthesis, track bacterial growth and division, and investigate the interactions between bacteria and their environment with high spatial and temporal resolution. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(pent-4-ynoylamino)oxan-4-yl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8/c1-3-4-5-9(17)15-10-12(22-7(2)13(19)20)11(18)8(6-16)23-14(10)21/h1,7-8,10-12,14,16,18,21H,4-6H2,2H3,(H,15,17)(H,19,20)/t7-,8-,10-,11-,12-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRFETWLAWCVSX-UWOBWZKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CCC#C)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acetylmuramic Acid Alkyne Derivatives

Modular Synthesis of 2-Amino Muramic Acid Precursors

A key advancement in the synthesis of N-Acetylmuramic acid (NAM) derivatives has been the development of a modular and scalable route to produce the 2-amino muramic acid precursor. acs.orgnih.gov This precursor is essential as it allows for the late-stage introduction of various functionalities, including the alkyne moiety, at the 2-amino position. nih.govnih.gov

The synthesis typically begins with D-(+)-glucosamine. acs.orgnih.gov An updated synthetic method emphasizes the accessibility of preparing a variety of bacterial cell wall fragments. acs.orgnih.gov A significant improvement involves a departure from an earlier method that utilized an azido transfer reaction as the initial step, which was limited in scale due to the pyrophoric nature of the reactants. acs.orgnih.govrsc.org The newer, more robust synthesis allows for the production of the 2-amino precursor on a multigram scale. acs.orgnih.gov

N-Acylation Strategies for Alkyne Moiety Introduction

Once the 2-amino muramic acid precursor is synthesized, the alkyne functionality is introduced via N-acylation. This is a crucial step that attaches the bioorthogonal handle to the NAM scaffold. The free amine of the precursor is coupled with an alkyne-containing carboxylic acid. nih.govacs.org

A common reagent used for this purpose is 4-pentynoic acid. nih.gov To facilitate the amide bond formation, the carboxylic acid is typically activated. One method involves the use of N-hydroxysuccinimide (NHS) esters. nih.gov For instance, the NHS-activated 4-pentynoic acid is reacted with the 2-amino muramic acid in the presence of a base like sodium carbonate in methanol. nih.gov Another coupling agent that has been employed is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl). nih.gov These mild coupling conditions are essential to avoid side reactions on the sensitive carbohydrate structure. nih.gov This strategy allows for the efficient and specific installation of the alkyne group, yielding the desired N-Acetylmuramic acid-alkyne (also referred to as AlkNAM). acs.org

Chemoenzymatic Synthesis of Uridine Diphosphate this compound Conjugates

For this compound to be incorporated into the growing peptidoglycan chain, it must first be converted to its activated nucleotide sugar form, Uridine Diphosphate this compound (UDP-NAM-alkyne). nih.govscispace.com While chemical synthesis of such complex molecules is challenging, a robust chemoenzymatic approach has been developed. nih.govscispace.com

This method leverages the promiscuity of bacterial cell wall recycling enzymes, specifically MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate uridylyl transferase (MurU). nih.govscispace.com These enzymes can process NAM derivatives with modifications at the N-acetyl (C2) position. nih.gov The synthesis is performed in a one-pot reaction where the NAM-alkyne substrate is first phosphorylated by AmgK and then converted to the UDP-sugar by MurU. nih.govrsc.org This chemoenzymatic strategy has been successfully used to produce a variety of 2-N-functionalized UDP-NAMs, including the alkyne- and azide-containing derivatives. nih.gov The enzymatic transformations have been achieved with yields ranging from 19% to 89%. rsc.org This method bypasses the difficulties of purely chemical synthesis and purification of highly charged UDP-sugar derivatives. nih.govscispace.com

Advanced Asymmetric Synthesis of Related Bioorthogonal Probes

The principles of stereoselective synthesis are fundamental to creating complex, biologically active molecules like NAM derivatives. While the core NAM scaffold is derived from naturally occurring chiral precursors like glucosamine, advanced asymmetric synthesis techniques are employed in the creation of novel or more complex bioorthogonal probes. These methods are crucial for controlling the stereochemistry of newly introduced functional groups, which can be critical for recognition by bacterial enzymes.

For instance, the development of minimalist tetrazine-NAM probes for rapid bioorthogonal reactions has required recent advancements in asymmetric tetrazine synthesis. acs.org Although detailed specifics for NAM-alkyne are not extensively published, related fields demonstrate the importance of stereocontrol. For example, highly diastereoselective syntheses of other complex carbohydrates like N-acetylneuraminic acid have been achieved through stereoselective functionalization of olefins via methods like intramolecular phenylselenoamidation and osmylation. Such advanced strategies could be adapted to create novel NAM-based probes with precisely controlled three-dimensional structures, potentially leading to tools with enhanced specificity or novel functionalities for studying bacterial cell wall dynamics.

Metabolic Incorporation and Enzymatic Pathways of N Acetylmuramic Acid Alkyne

Cellular Uptake Mechanisms of N-Acetylmuramic Acid-Alkyne by Bacterial Species

The efficient uptake of NAM-alkyne by bacterial cells is a prerequisite for its metabolic incorporation into peptidoglycan. Research has shown that modifying the NAM probe can significantly enhance its uptake. Specifically, masking the negatively charged carboxylic acid of NAM by converting it to a methyl ester has been demonstrated to be an effective strategy to improve cellular uptake acs.org. This modification dampens the negative charge on the molecule, facilitating its transport across the bacterial cell membrane. Once inside the cytoplasm, cellular esterases are capable of hydrolyzing the methyl ester, releasing the active NAM-alkyne probe for participation in the PG biosynthesis pathway acs.org. This approach has been shown to achieve similar levels of cell wall labeling with significantly lower concentrations of the probe compared to its unmodified counterpart acs.org.

Integration into Bacterial Peptidoglycan Biosynthesis Pathway

Once inside the bacterial cell, NAM-alkyne is processed by the native peptidoglycan biosynthesis machinery. Bioorthogonally tagged NAM molecules, including NAM-alkyne, serve as precursors for PG biosynthesis and recycling pathways nih.govnih.gov. The successful incorporation of these probes into the PG network of bacteria like E. coli has been confirmed through high-resolution mass spectrometry and super-resolution microscopy nih.govnih.gov. This indicates that the downstream enzymes of the PG biosynthesis pathway can recognize and process the alkyne-modified NAM precursor.

The entry of NAM-alkyne into the peptidoglycan recycling pathway is initiated by the enzyme MurNAc/GlcNAc anomeric kinase (AmgK). Studies have revealed that AmgK is permissive to various modifications on the N-acetyl group of NAM, including the presence of an alkyne handle nih.govacs.orgnih.govelifesciences.orgnih.gov. A chemoenzymatic synthesis approach was used to generate a library of NAM derivatives, which were then used to probe the substrate specificity of AmgK nih.gov. High-resolution mass spectrometry confirmed that AmgK could phosphorylate the alkyne-modified NAM, indicating its relaxed substrate specificity nih.gov. This enzymatic permissivity is a critical first step for the subsequent incorporation of the alkyne tag into the PG backbone nih.govnih.govnih.gov.

| NAM Derivative | Modification at N-acetyl position | Accepted by AmgK |

|---|---|---|

| N-acetyl azido NAM | Azide (B81097) | Yes |

| N-acetyl alkyne NAM | Alkyne | Yes |

| Cyclopropene derivative | Cyclopropene | No |

| Benzophenone derivative | Benzophenone | No |

| Fluorescein derivative | Fluorescein | No |

This table summarizes the findings on the substrate specificity of AmgK, showing its acceptance of smaller bioorthogonal tags like azides and alkynes, but not bulkier modifications.

Following the phosphorylation of NAM-alkyne by AmgK, the resulting NAM-alkyne-1-phosphate is converted to UDP-NAM-alkyne by the enzyme NAM α-1 phosphate uridylyltransferase (MurU) nih.govacs.orgnih.govelifesciences.orgnih.gov. Similar to AmgK, MurU has been shown to be permissive to alkyne-modified substrates nih.govnih.govnih.gov. The successful conversion of the monophosphate intermediate to its corresponding UDP product is a crucial step, as UDP-NAM is the direct precursor for the subsequent enzymatic steps in the cytoplasmic phase of PG biosynthesis nih.govnih.gov. The chemoenzymatic synthesis of UDP-NAM derivatives has demonstrated that MurU can efficiently catalyze this reaction with alkyne-functionalized substrates nih.govnih.gov.

The de novo biosynthesis of UDP-NAM begins with the enzymes MurA and MurB, which convert UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-NAM mdpi.com. The subsequent enzyme, MurC, is a ligase that adds the first amino acid, L-alanine, to UDP-NAM nih.gov. The successful metabolic labeling of peptidoglycan with NAM-alkyne strongly suggests that the alkyne-modified UDP-NAM precursor is a substrate for MurC and the subsequent Mur ligases (MurD, MurE, and MurF) nih.gov. These enzymes are responsible for the sequential addition of amino acids to form the pentapeptide side chain of the peptidoglycan monomer nih.gov. While detailed kinetic studies of these enzymes with the alkyne-modified substrate are not extensively documented in the provided context, the ultimate incorporation of the probe into the mature peptidoglycan confirms their ability to process the modified precursor.

The final stages of peptidoglycan synthesis occur at the cell membrane and in the periplasm, catalyzed by penicillin-binding proteins (PBPs) which have transglycosylase and transpeptidase activities. The lipid II precursor, now carrying the alkyne-modified NAM, is translocated across the cytoplasmic membrane acs.org. Transglycosylases then polymerize the glycan strands by incorporating the disaccharide-pentapeptide unit into the existing peptidoglycan qub.ac.uk. Subsequently, transpeptidases cross-link the peptide side chains, providing the structural integrity of the cell wall acs.orgqub.ac.uk. The detection of alkyne-tagged peptidoglycan in remodeled bacterial cells provides definitive evidence that these enzymes recognize and incorporate the modified precursors into the mature peptidoglycan network nih.govacs.org.

Substrate Specificity Profiling of Peptidoglycan Recycling Enzymes with Alkyne-Tagged Derivatives

The development of chemoenzymatic methods to synthesize a variety of functionalized NAMs has enabled the exploration of the substrate specificity of peptidoglycan recycling enzymes. These studies have revealed a relaxed specificity of these enzymes, particularly AmgK and MurU, for modifications at the 2-position of the NAM sugar nih.gov. The successful enzymatic synthesis of various 2-N-functionalized UDP-NAMs, including the alkyne derivative, highlights this permissiveness nih.govnih.gov. This characteristic is not only fundamental to the success of metabolic labeling with NAM-alkyne but also opens avenues for developing other functionalized NAM probes for studying bacterial cell wall biology nih.govnih.gov. The ability of these enzymes to tolerate small bioorthogonal handles like alkynes has been a key factor in the advancement of techniques to visualize and study peptidoglycan dynamics in living bacteria nih.gov.

Advanced Bioorthogonal Chemistry Applications of N Acetylmuramic Acid Alkyne

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptidoglycan Labeling

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents a first-generation bioorthogonal application for NAM probes. nih.govacs.org In this system, bacteria are metabolically engineered to incorporate Alk-NAM into their PG network. nih.govnih.gov Once the alkyne handle is displayed on the cell surface as part of the mature PG, it can be covalently linked to a reporter molecule, such as a fluorophore or biotin (B1667282), that contains a complementary azide (B81097) group. nih.govnih.govnih.gov This reaction, known for its efficiency and high specificity, allows for the direct labeling and subsequent visualization of the bacterial cell wall. nih.govglpbio.com Mass spectrometry and super-resolution microscopy have been used to confirm the successful installation of fluorophores into the bacterial PG via this method. nih.gov

Optimized Protocols for Ex Vivo and Fixed Cell Labeling

To enhance the utility of Alk-NAM probes, researchers have developed optimized protocols for their incorporation and detection. A significant challenge has been the efficient uptake of the polar NAM probe across the bacterial cell membrane. nih.govacs.org One effective strategy to improve uptake is to mask the negatively charged carboxylic acid group of NAM with a methyl ester. nih.govacs.org This modification dampens the negative charge, allowing for similar or better levels of cell wall labeling with significantly lower concentrations of the probe—up to four-fold less. nih.gov Once inside the cell, endogenous esterases are thought to remove the methyl ester, revealing the native NAM structure for incorporation into the PG biosynthesis pathway. nih.govacs.org These streamlined metabolic labeling strategies are particularly well-suited for applications in fixed cells and for ex vivo studies in various microbiology and immunological contexts. nih.govnih.gov

Considerations for CuAAC Cytotoxicity in Live Biological Systems

A major limitation of CuAAC is the inherent toxicity of the copper(I) catalyst, which generally makes it incompatible with live cells. nih.govnih.gov The presence of copper, particularly in combination with the reducing agents like ascorbate required to maintain its active Cu(I) state, can generate reactive oxygen species (ROS). nih.govbiorxiv.orgbiorxiv.org These ROS can cause significant oxidative damage to cellular components, including nucleic acids, leading to cell death. biorxiv.orgbiorxiv.orgnih.gov While the development of biocompatible ligands, such as tris(hydroxypropyltriazolyl)methylamine (THPTA), can accelerate the reaction and partially protect cells from oxidative damage, copper-induced cytotoxicity remains a significant barrier to the widespread use of CuAAC for imaging dynamic processes in living biological systems. nih.govnih.govresearchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live-Cell Imaging

To circumvent the cytotoxicity issues associated with CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a copper-free alternative for live-cell applications. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), instead of a terminal alkyne, which reacts spontaneously with an azide-functionalized probe. nih.govnih.gov In the context of PG labeling, this typically involves metabolically incorporating an azide-modified NAM (Az-NAM) into the cell wall, which can then be labeled with a cyclooctyne-conjugated fluorophore. nih.govacs.org The absence of a toxic copper catalyst makes SPAAC an excellent method for imaging glycans and other biomolecules in their native environment without perturbing cell viability. nih.govnih.gov

Evaluation of SPAAC Reaction Kinetics for Real-time Dynamic Studies

While SPAAC is a powerful tool for live-cell imaging, its reaction kinetics are a key consideration for studying dynamic cellular events. The reaction rates for SPAAC are often described as "modest" or slower when compared to other bioorthogonal reactions. nih.govnih.gov This can be a limitation for tracking rapid biological processes, such as cell growth, division, and PG remodeling, which may occur on a timescale faster than the labeling reaction itself. nih.govnih.gov Therefore, while SPAAC successfully avoids copper toxicity, its suitability for real-time dynamic studies depends on the specific biological question and the timescale of the process being investigated. nih.gov

| Reaction | Catalyst | Suitability for Live Cells | Reaction Kinetics | Primary Advantage | Primary Limitation |

|---|---|---|---|---|---|

| CuAAC | Copper(I) | Low (Cytotoxic) nih.govnih.govnih.gov | Fast biorxiv.org | High efficiency and specificity nih.gov | Copper toxicity nih.govbiorxiv.org |

| SPAAC | None (Strain-promoted) | High nih.govnih.gov | Modest nih.govnih.gov | Copper-free, non-toxic nih.gov | Slower kinetics not ideal for rapid dynamics nih.govnih.gov |

| Tz-TCO Ligation | None | High nih.govnih.gov | Extremely Fast nih.govacs.orgrsc.org | Fastest known bioorthogonal reaction nih.gov | Requires bulkier probes, potential for low incorporation nih.govacs.org |

Alternative Bioorthogonal Ligations: Tetrazine-trans-Cyclooctene (Tz-TCO) Ligation with N-Acetylmuramic Acid Probes

The inverse-electron-demand Diels-Alder reaction between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) is recognized as the fastest known bioorthogonal reaction. nih.govacs.org This Tz-TCO ligation proceeds with second-order rate constants up to 10^6 M⁻¹s⁻¹, allowing for the rapid labeling of biomolecules in living systems at biologically relevant concentrations and timescales. nih.govacs.org Like SPAAC, it is non-cytotoxic, making it an exceptional tool for monitoring PG biosynthesis in real-time. nih.govnih.gov The rapid kinetics of the Tz-TCO reaction offer a significant advantage over the more modest rates of SPAAC for capturing dynamic cellular events. nih.gov

Design and Synthesis of Minimalist Tetrazine N-Acetylmuramic Acid Probes

Early attempts to use tetrazine-based NAM probes for PG labeling were hampered by low incorporation into the cell wall. nih.govacs.org This was hypothesized to be due to the bulky size of the tetrazine probes, which interfered with the bacterial biosynthetic machinery. nih.gov To overcome this limitation, a "minimalist" tetrazine-NAM probe (HTz-NAM) was designed and synthesized. nih.govacs.org This new probe features a small 3-carbon linker attaching the tetrazine moiety to NAM, significantly reducing its steric bulk. acs.org This minimalist design led to successful and efficient incorporation into the PG of both pathogenic and commensal bacteria, enabling rapid, no-wash, live-cell labeling in bacterial cultures and even during macrophage invasion. nih.govacs.org

Comparative Analysis of Tz-TCO Ligation Rates and Labeling Efficiency in Live Cells

The inverse-electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) has emerged as a superior bioorthogonal ligation strategy for live-cell imaging due to its exceptionally fast kinetics and biocompatibility. researchgate.netnih.gov This reaction is significantly faster than copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is unsuitable for live cells, and the more modest rates of strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org The rapid nature of the Tz-TCO ligation allows for the visualization of dynamic cellular processes in real-time at biologically relevant concentrations. nih.govacs.org

Recent advancements have led to the development of minimalist tetrazine-functionalized N-Acetylmuramic acid (NAM) probes, such as HTz-NAM, which exhibit rapid and efficient labeling of peptidoglycan in living bacteria. nih.govacs.org In one study, the labeling of bacterial peptidoglycan using a Tz-TCO reaction demonstrated a remarkably short half-life of 1.0 ± 0.1 seconds under pseudo-first-order kinetics. nih.govacs.org This represents a significant improvement over the 30-60 minute reaction times often required for CuAAC and SPAAC, which also necessitate extensive washing steps to remove unreacted probes. nih.govacs.org

The efficiency of Tz-TCO ligation is quantified by second-order rate constants, which can vary depending on the specific tetrazine and TCO derivatives used. These rate constants are crucial for achieving efficient labeling, especially for in vivo applications where probe concentrations are low. For effective in vivo ligation, second-order rate constants greater than 50,000 M⁻¹s⁻¹ are considered important. nih.gov The table below provides a comparative overview of reported second-order rate constants for various tetrazine derivatives reacting with TCO, highlighting the range of reaction speeds achievable with this bioorthogonal pair.

| Tetrazine Derivative | Second-Order Rate Constant (k₂) in aqueous solution at 37°C | Reference |

|---|---|---|

| H-phenyl-Tz-scaffold | >39,000 M⁻¹s⁻¹ | nih.gov |

| Pyrimidyl-phenyl-Tz-scaffold | >39,000 M⁻¹s⁻¹ | nih.gov |

| Bis(pyridyl)-Tz-scaffolds | >39,000 M⁻¹s⁻¹ | nih.gov |

| Hydrogen substituted tetrazines (Tz 23) | ~30,000 M⁻¹s⁻¹ | researchgate.net |

| General Tetrazine-TCO | > 800 M⁻¹s⁻¹ | interchim.fr |

Fluorescent Conjugation Strategies for Peptidoglycan Visualization

N-Acetylmuramic acid-alkyne (NAM-alkyne) serves as a powerful tool for visualizing bacterial peptidoglycan (PG) by enabling the covalent attachment of fluorescent probes via "click" chemistry. rndsystems.comtocris.comglpbio.com Once metabolically incorporated into the PG structure, the alkyne handle is accessible for reaction with an azide-functionalized fluorophore. This approach allows for the direct and specific labeling of the bacterial cell wall for subsequent imaging. nih.gov

The choice of conjugation strategy and fluorophore is critical for achieving high-quality imaging results. While traditional click chemistry often involves copper catalysis (CuAAC), which is toxic to living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a biocompatible alternative. nih.govacs.org More recently, the extremely rapid and bioorthogonal tetrazine-TCO ligation has been employed for fluorescently labeling PG in live bacteria with incorporated tetrazine-modified NAM. nih.govacs.org

Selection and Optimization of Fluorophores for Diverse Imaging Modalities

The selection of an appropriate fluorophore for conjugation to NAM-alkyne is dictated by the specific imaging modality to be employed, as well as the biological question being addressed. Key properties to consider include the fluorophore's brightness, photostability, spectral properties (excitation and emission wavelengths), and suitability for super-resolution microscopy techniques. rsc.orgnih.gov

For standard fluorescence microscopy, a wide range of commercially available azide-functionalized dyes can be utilized. However, for more advanced applications like in vivo imaging or super-resolution microscopy, careful optimization is required. For instance, near-infrared (NIR) fluorogenic azide probes based on the Si-rhodamine scaffold have been developed for visualizing bacterial peptidoglycan. nih.gov These probes exhibit a significant increase in fluorescence upon reaction with an alkyne, which reduces background noise from unreacted probes and eliminates the need for wash steps. nih.gov

The development of fluorogenic probes, which are "dark" until they react with their target, is a key strategy for improving the signal-to-noise ratio in live-cell imaging. rsc.org The table below summarizes various classes of fluorophores and their characteristics relevant to the fluorescent conjugation of alkyne-modified biomolecules.

| Fluorophore Class | Key Characteristics | Imaging Modality Suitability | Reference |

|---|---|---|---|

| Coumarins (e.g., HADA) | Blue emission, often used for standard fluorescence microscopy. Can have background fluorescence issues. | Confocal Microscopy | nih.gov |

| Rhodamines (e.g., TMR, Si-rhodamine) | Bright and photostable. Si-rhodamines offer NIR emission, ideal for deeper tissue imaging. Can be made fluorogenic. | Confocal, STED, In Vivo Imaging | nih.govnih.gov |

| Cyanines (e.g., Cy3, Cy5, sCy5DA) | Available in a wide range of wavelengths. Some derivatives are optimized for photoswitching in SMLM. | Confocal, STORM, SMLM | researchgate.net |

| Tetraphenylethylene (TPE) | Aggregation-induced emission (AIE) properties, leading to low background fluorescence. | Confocal Microscopy | sciopen.com |

Integration with Super-Resolution Microscopy Techniques for High-Resolution Visualization

The small size of bacterial cells necessitates the use of super-resolution microscopy (SRM) to visualize the fine details of peptidoglycan (PG) structure and synthesis. nih.govnih.gov The metabolic incorporation of bioorthogonal probes like this compound, followed by fluorescent labeling, provides a powerful method for preparing samples for various SRM techniques, including dSTORM (direct Stochastic Optical Reconstruction Microscopy), SIM (Structured Illumination Microscopy), and STED (Stimulated Emission Depletion) microscopy. nih.govscispace.comnih.gov

By combining metabolic labeling with SRM, researchers can overcome the diffraction limit of light microscopy and achieve spatial resolutions on the nanometer scale. nih.govnih.gov For example, a protocol combining biorthogonal metabolic labeling of PG in Streptococcus pneumoniae with dSTORM has been developed, enabling visualization of the cell wall at a resolution of approximately 30 nm. nih.gov While this particular study used an azido-D-alanyl-D-alanine probe, the principle is directly applicable to NAM-alkyne labeling. nih.gov

The choice of fluorophore is particularly critical for SRM. Single-molecule localization microscopy (SMLM) techniques like STORM have stringent requirements for fluorophore photophysics, often necessitating dyes that can be photoswitched between bright and dark states. researchgate.netnih.gov Similarly, STED microscopy requires highly photostable dyes that can withstand the high laser intensities used for depletion. nih.gov The development of new fluorescent D-amino acids (FDAAs) compatible with SMLM and STED demonstrates the ongoing efforts to create optimized probes for super-resolution imaging of the bacterial cell wall. nih.govtocris.com

High-Resolution Mass Spectrometry-Based Validation of Peptidoglycan Modification and Fragmentation

High-resolution mass spectrometry (MS) is an indispensable tool for validating the successful incorporation of this compound (NAM-alkyne) into the peptidoglycan (PG) structure. nih.govacs.orgnih.gov The general workflow involves metabolically labeling bacteria with the alkyne-modified NAM, isolating the PG, and then enzymatically digesting it into smaller, soluble fragments known as muropeptides. acs.orgnih.gov These muropeptide fragments are then analyzed by high-resolution MS to confirm the presence of the modification. acs.orgbiorxiv.org

The analysis of the resulting mass spectra will show the presence of the major disaccharide compounds (N-acetylglucosamine-N-acetylmuramic acid) modified with the alkyne group. acs.orgnih.gov The high mass accuracy of modern mass spectrometers allows for the unambiguous identification of these modified fragments based on their precise mass-to-charge ratio (m/z). biorxiv.org

Tandem mass spectrometry (MS/MS) is further employed to analyze the fragmentation patterns of the modified muropeptides. drug-dev.com By inducing fragmentation of a selected precursor ion (the modified muropeptide), a characteristic pattern of product ions is generated. This fragmentation pattern provides structural information that can confirm the location of the alkyne modification on the NAM residue. drug-dev.com Computational tools are also being developed to reliably simulate the MS/MS spectra of PGN fragments, which can aid in the automated identification and structural elucidation of novel muropeptides. rsc.org

Investigation of Bacterial Cell Wall Dynamics and Architecture Using N Acetylmuramic Acid Alkyne Probes

Real-time Monitoring of Peptidoglycan Biosynthesis and Remodeling Events

The use of MurNAc-alkyne probes allows for the direct, real-time visualization of peptidoglycan biosynthesis. By introducing the probe into bacterial cultures, researchers can track the incorporation of new PG material as the cells grow and divide. nih.gov This metabolic labeling strategy is effective because MurNAc is a building block exclusive to bacterial peptidoglycan. nih.gov

Pulse-chase experiments, where bacteria are first exposed to MurNAc-alkyne for a short period (pulse) and then grown in a probe-free medium (chase), are particularly insightful. This method allows for the tracking of newly synthesized PG over time, revealing how the cell wall is modified, degraded, and rearranged. Such studies have provided critical information on the dynamic nature of the bacterial cell wall, which is constantly undergoing remodeling to accommodate cell growth, division, and repair. nih.govscilit.com The ability to attach fluorophores to the incorporated alkyne tag enables the use of advanced microscopy techniques to monitor these events in living cells, offering a temporal understanding of cell wall dynamics. acs.org

Elucidation of Bacterial Cell Growth and Division Processes and Their Relationship to Peptidoglycan Turnover

MurNAc-alkyne labeling has been instrumental in understanding the coordination between peptidoglycan synthesis and key cellular events like growth and division. Peptidoglycan turnover, the process by which old cell wall material is broken down and its components are recycled, is crucial for maintaining cell shape and integrity during these processes. frontiersin.orgbiorxiv.org

By labeling new peptidoglycan with MurNAc-alkyne, scientists can observe where and when new cell wall is synthesized in relation to the cell cycle. For instance, in many rod-shaped bacteria, new PG synthesis is concentrated at the mid-cell during division to form the septum that separates daughter cells. In contrast, elongation often involves the insertion of new PG material along the lateral walls. MurNAc-alkyne probes have helped to visualize these distinct patterns of synthesis. nih.gov

Furthermore, these probes facilitate the study of peptidoglycan recycling pathways. In many bacteria, turnover products like MurNAc-GlcNAc disaccharides are transported back into the cytoplasm and re-processed to synthesize new peptidoglycan. frontiersin.orgresearchgate.net By tracking the fate of labeled MurNAc, researchers can investigate the efficiency and regulation of these recycling pathways, which are vital for bacterial viability and are considered potential antibiotic targets.

Spatial and Temporal Resolution of New Peptidoglycan Insertion Sites

A significant advantage of using MurNAc-alkyne probes is the ability to achieve high spatial and temporal resolution of PG synthesis. When combined with super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM), researchers can pinpoint the precise locations of new peptidoglycan insertion with nanoscale accuracy. nih.govnih.gov

This approach has revealed intricate details about the organization of PG synthesis. For example, studies in Helicobacter pylori have used MurNAc-alkyne to show that new cell wall material is incorporated in specific helical patterns, which helps the bacterium maintain its characteristic shape. nih.gov Labeling for very short periods allows for the capture of the earliest stages of PG insertion, providing a snapshot of the active synthesis sites before the material is extensively remodeled. nih.gov This level of detail is crucial for understanding how bacteria control their morphology and how the synthesis machinery is spatially regulated within the cell.

Analysis of Peptidoglycan Structural Heterogeneity and Post-synthetic Modifications

The bacterial cell wall is not a uniform structure; it exhibits significant heterogeneity and undergoes various post-synthetic modifications. MurNAc-alkyne probes, coupled with mass spectrometry, provide a powerful tool for analyzing these structural variations. nih.gov After labeling and subsequent digestion of the peptidoglycan, the resulting labeled muropeptides can be identified and quantified, revealing the chemical nature of the newly synthesized cell wall. nih.gov

This methodology can detect modifications such as O-acetylation, which can protect bacteria from host lysozyme. nih.govnih.gov While MurNAc-alkyne directly labels the glycan backbone, it allows for the isolation and analysis of newly made PG, which can then be assessed for such modifications. By comparing the composition of newly synthesized PG to that of the mature cell wall, researchers can gain insights into the timing and location of these important chemical alterations.

Differential Labeling Strategies for Gram-Positive and Gram-Negative Bacterial Cell Walls

The fundamental difference in the cell wall architecture between Gram-positive and Gram-negative bacteria affects labeling strategies. Gram-positive bacteria have a thick, exposed peptidoglycan layer, while Gram-negative bacteria have a thin PG layer located in the periplasmic space between two membranes. technologynetworks.comyoutube.com

Despite these differences, MurNAc-alkyne probes have been successfully used to label both types of bacteria. nih.gov The incorporation of MurNAc-alkyne relies on the cell's own metabolic and recycling machinery. For bacteria that lack the necessary recycling enzymes, such as E. coli, genetic engineering to introduce these enzymes can enable efficient labeling. nih.govnih.gov This adaptability has made it possible to apply this labeling technique to a broad range of bacterial species, from Staphylococcus aureus (Gram-positive) to Pseudomonas putida (Gram-negative). nih.gov

| Bacterial Species | Gram Type | Key Finding from MurNAc-Alkyne Labeling | Reference |

|---|---|---|---|

| Escherichia coli (engineered) | Gram-Negative | Successful incorporation into PG network confirmed by super-resolution microscopy and mass spectrometry. | nih.govnih.gov |

| Helicobacter pylori | Gram-Negative | Revealed spatial regulation and helical patterns of new PG incorporation. | nih.govnih.gov |

| Bacillus subtilis | Gram-Positive | Demonstrated utility of labeling in Gram-positive species to visualize cell wall. | nih.govacs.org |

| Pseudomonas putida | Gram-Negative | Successfully labeled using endogenous cell wall recycling machinery. | nih.gov |

Subcellular Localization Studies of Peptidoglycan Synthesis Machinery

By visualizing the sites of new peptidoglycan synthesis, MurNAc-alkyne probes indirectly provide information about the location of the enzymatic machinery responsible for this process. The patterns of fluorescence observed after labeling correspond to the areas where enzymes like penicillin-binding proteins (PBPs) and SEDS (Shape, Elongation, Division, and Sporulation) proteins are active. nih.govnih.gov

For example, the accumulation of the MurNAc-alkyne label at the septum of dividing cells strongly suggests the localization of the divisome complex, which includes essential PBPs, at this site. taylorandfrancis.com Similarly, labeling at the poles of growing bacteria points to the polar localization of the elongation machinery. nih.gov While this method does not directly image the enzymes themselves, it provides a functional map of their activity, complementing protein-specific localization studies that use fluorescent protein fusions. This dual approach helps build a more complete picture of how the multi-protein complexes that build the cell wall are organized and regulated in space and time.

Applications in Antimicrobial Research and Host Pathogen Interaction Studies

Development of Screening Platforms for Novel Antibacterial Agents Targeting Peptidoglycan Biosynthesis

The essential nature of peptidoglycan for bacterial survival makes its biosynthesis an attractive target for novel antibiotics. tocris.com NAM-alkyne facilitates the development of high-throughput screening (HTS) platforms to identify compounds that inhibit this crucial pathway. By metabolically labeling bacteria with NAM-alkyne and subsequently attaching a fluorescent reporter, the rate of PG synthesis can be quantified. A reduction in fluorescence intensity in the presence of a test compound would indicate potential inhibition of PG biosynthesis.

This approach allows for the screening of large chemical libraries to discover new antibacterial agents. nih.govresearchgate.netupi.edu The versatility of this system allows for its adaptation to various bacterial species, both Gram-positive and Gram-negative. nih.gov A key advantage of this method is that it directly measures the impact on the targeted pathway within whole cells, providing more physiologically relevant data than traditional in vitro enzyme assays.

Below is a conceptual representation of data from a high-throughput screen using a NAM-alkyne-based assay:

| Compound ID | Concentration (µM) | Relative Fluorescence Units (RFU) | % Inhibition of PG Synthesis |

|---|---|---|---|

| Control (DMSO) | - | 10,000 | 0 |

| Compound A | 10 | 9,500 | 5 |

| Compound B | 10 | 1,200 | 88 |

| Compound C | 10 | 8,900 | 11 |

| Vancomycin | 10 | 1,500 | 85 |

Mechanistic Investigations of Existing and Emerging Antibiotic Action and Resistance Mechanisms

NAM-alkyne is a valuable tool for elucidating the mechanisms of action of both established and novel antibiotics that target the bacterial cell wall. For instance, the antibiotic fosfomycin (B1673569) inhibits an early step in PG biosynthesis by targeting the enzyme MurA. frontiersin.org By using NAM-alkyne labeling, researchers can bypass this inhibition and study downstream effects or investigate the efficacy of fosfomycin under different conditions. nih.gov

Furthermore, this chemical probe can be used to study the activity of penicillin-binding proteins (PBPs), which are the targets of β-lactam antibiotics. nih.govtandfonline.com By visualizing the sites of new PG synthesis, the effects of PBP inhibitors on cell wall construction can be observed directly. This can provide insights into the specific roles of different PBPs in cell division and elongation.

Research has also utilized NAM-alkyne to understand resistance mechanisms. For example, if a bacterial strain develops resistance to a cell wall-active antibiotic, NAM-alkyne labeling can help determine if this resistance is due to alterations in PG synthesis or other factors.

Probing Innate Immune Recognition of Bacterial Peptidoglycan Fragments

The innate immune system recognizes fragments of bacterial peptidoglycan as a sign of infection, triggering an inflammatory response. nih.govnih.govfrontiersin.org N-acetylmuramic acid is a core component of these immunostimulatory fragments. nih.gov By incorporating NAM-alkyne into bacterial PG, researchers can generate labeled PG fragments to study their interaction with pattern recognition receptors (PRRs) like the NOD-like receptors (NLRs), specifically NOD1 and NOD2. nih.govfrontiersin.orgresearchgate.net

The use of NAM-alkyne allows for the synthesis of well-defined, tagged PG fragments. These probes can be used in biochemical assays to measure binding affinities to PRRs or in cell-based assays to track their uptake and localization within immune cells. This approach helps to dissect the molecular requirements for immune recognition and signaling.

A summary of key molecules in peptidoglycan recognition is presented below:

| Molecule | Description | Associated Receptor |

|---|---|---|

| N-Acetylmuramic acid (NAM) | A core sugar component of peptidoglycan. | Component of ligands for NOD1 and NOD2. |

| Muramyl dipeptide (MDP) | A PG fragment containing NAM and two amino acids. | NOD2 |

| γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) | A PG fragment found in many Gram-negative bacteria. | NOD1 |

Real-time Interrogation of Bacterial Pathogen Interactions within Host Environments, including Macrophage Invasion

Understanding the dynamic interplay between bacterial pathogens and their hosts is crucial for developing effective therapies. NAM-alkyne enables the real-time visualization of these interactions. acs.orgnih.gov By pre-labeling bacteria with NAM-alkyne and a fluorescent reporter, their invasion and subsequent fate within host cells, such as macrophages, can be tracked using live-cell imaging techniques. nih.govfrontiersin.org

This methodology has been successfully applied to study the engulfment of bacteria by macrophages. nih.gov Researchers can observe the process of phagocytosis and monitor the integrity of the bacterial cell wall within the phagosome. This provides valuable information on how bacteria survive and replicate within host cells and how the host immune system responds to infection. The rapid and efficient labeling afforded by newer tetrazine-modified NAM probes further enhances the capability for real-time imaging. acs.orgnih.govnih.gov

Characterization of Peptidoglycan Dynamics in Commensal Bacterial Populations

The human body is colonized by a vast community of commensal bacteria, which play a vital role in health and disease. Studying the cell wall dynamics of these bacteria in their natural environment is challenging. NAM-alkyne provides a means to investigate the peptidoglycan metabolism of commensal bacteria. acs.orgnih.govnih.gov

Recent studies have demonstrated the successful incorporation of modified NAM probes into the peptidoglycan of commensal bacteria. nih.govnih.gov This allows for the visualization and tracking of these bacteria within complex microbial communities, such as the gut microbiota. acs.org By analyzing the turnover and remodeling of peptidoglycan in commensal species, researchers can gain insights into their growth patterns, interactions with other microbes, and responses to environmental cues. This knowledge is essential for understanding the role of the microbiome in maintaining a healthy host-microbe symbiosis.

Future Directions and Emerging Research Avenues for N Acetylmuramic Acid Alkyne Research

Advancements in Probe Design for Enhanced Specificity, Efficiency, and Bioavailability

A primary focus of ongoing research is the rational design of NAM-alkyne probes to overcome limitations in cellular uptake and incorporation efficiency. The inherent polarity of carbohydrate probes, which includes three hydroxyl groups and a carboxylic acid, can impede their passage across bacterial membranes, particularly the outer membrane of Gram-negative bacteria. acs.orgnih.gov

One successful strategy to enhance bioavailability involves masking the negatively charged carboxylic acid group with a methyl ester. acs.orgnih.gov This modification neutralizes the charge at physiological pH, facilitating better uptake. Studies have shown that bacterial cells possess esterases capable of cleaving the methyl ester group within the cytoplasm, releasing the active NAM probe for incorporation into the PG biosynthetic pathway. acs.orgnih.gov This approach has been shown to achieve similar levels of cell wall labeling using significantly lower concentrations of the probe compared to its unmasked counterpart. nih.gov

Conversely, attempts to mask the polar hydroxyl groups with acetate (B1210297) protecting groups have been less successful. Research indicates that many bacterial species, including E. coli, lack the specific deacetylases required to remove these groups, preventing the probe from being utilized by the cell's metabolic machinery. nih.gov

More recent innovations include the development of "minimalist" probes that reduce steric hindrance. For instance, a tetrazine-bearing NAM probe (HTz-NAM) has been engineered with a small 3-carbon linker. acs.org This design maintains high levels of metabolic incorporation while enabling rapid bioorthogonal ligation reactions, making it an exceptional tool for monitoring dynamic PG biosynthesis. acs.org

| Probe Modification Strategy | Rationale | Observed Outcome in Bacteria (e.g., E. coli) | Reference |

|---|---|---|---|

| Masking Carboxylic Acid (Methyl Ester) | Neutralize negative charge to improve membrane permeability and cellular uptake. | Successfully incorporated; intracellular esterases remove the mask. Improved labeling efficiency at lower concentrations. | acs.orgnih.gov |

| Masking Hydroxyl Groups (Acetylation) | Reduce polarity to improve cellular uptake. | Not tolerated; bacteria lack the necessary deacetylases to unmask the probe, preventing incorporation. | nih.gov |

| "Minimalist" Tetrazine Linker | Reduce steric bulk and provide a handle for rapid, copper-free click chemistry. | High levels of metabolic incorporation and fast reaction kinetics, suitable for tracking dynamic processes. | acs.org |

Integration with Advanced Imaging Technologies, including Positron Emission Tomography (PET) Radiotracers for Infection Imaging

A significant leap forward for NAM-based probes is their adaptation for clinical imaging modalities like Positron Emission Tomography (PET). PET imaging offers a non-invasive way to visualize biological processes in real-time, and developing bacteria-specific tracers is a critical goal for diagnosing infections. acs.orgnih.govup.ac.za The uniqueness of the peptidoglycan cell wall presents an attractive target for creating PET radiotracers with high specificity and selectivity. up.ac.za

Researchers have successfully developed derivatives of N-acetylmuramic acid labeled with fluorine-18 (B77423) (¹⁸F), a radionuclide with a longer half-life (109.6 minutes) than the commonly used carbon-11 (B1219553) (20.4 minutes), making it more suitable for clinical applications. acs.orgnih.gov Specifically, diastereomers (S)-[¹⁸F]FMA and (R)-[¹⁸F]FMA were synthesized by reacting muramic acid with 4-nitrophenyl 2-[¹⁸F]fluoropropionate. acs.orgnih.gov

These ¹⁸F-labeled NAM derivatives have demonstrated robust accumulation in various human pathogens, including Staphylococcus aureus, both in vitro and in vivo. nih.govnih.gov Interestingly, preliminary findings suggest that the different diastereomers may exhibit partial selectivity, with (S)-[¹⁸F]FMA showing a preference for Gram-positive bacteria and (R)-[¹⁸F]FMA for Gram-negative bacteria, a phenomenon that could be diagnostically useful. nih.gov These results provide a strong foundation for the future clinical development of NAM-derived PET radiotracers for specific and sensitive infection imaging. acs.orgnih.gov

Applications in Synthetic Biology for Engineered Glycan Structures

The principles of synthetic biology—designing and constructing new biological parts and systems—are being applied to bacterial glycans, with NAM-alkyne serving as a key component. acs.org The ability to introduce a chemical handle into the PG backbone allows for post-synthetic modification, effectively enabling the engineering of the bacterial cell surface.

This approach has been demonstrated in studies exploring the substrate specificity of bacterial enzymes. For example, Peptidoglycan O-acetyltransferase B (PatB), an enzyme that O-acetylates PG in Gram-negative bacteria, was found to utilize bioorthogonal N-acetylcysteamine (SNAc) donors containing azide (B81097) and alkyne functionalities. nih.gov This allowed for the enzymatic installation of these chemical handles onto a PG mimic, (NAG)₃, as well as on PG isolated from various bacterial species. nih.gov

Subsequently, these bioorthogonal groups can be used for "click" chemistry reactions to attach other molecules, such as fluorophores, to the PG surface. nih.gov This post-synthetic modification capability opens avenues for creating bacteria with engineered cell walls, which could be used to study the role of specific PG modifications in bacterial survival, antibiotic resistance, and interaction with the host immune system. nih.gov By combining metabolic labeling with NAM-alkyne and enzymatic post-synthetic modifications, researchers can create complex, custom-designed glycan structures on bacterial cells for a wide range of applications.

Development of Quantitative Methodologies for Peptidoglycan Dynamics

A critical aspect of studying PG biology is the ability to accurately quantify its components and dynamic changes. NAM-alkyne probes, in conjunction with modern analytical techniques, are facilitating the development of robust quantitative methods.

Furthermore, the incorporation of bioorthogonal NAM probes can be quantified to assess labeling efficiency and PG synthesis rates. Flow cytometry, used in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorescent reporter, provides a high-throughput method to measure the median fluorescence intensity of a bacterial population. nih.gov This technique was used to demonstrate quantitatively that a NAM probe with a masked carboxylic acid (AzNAM methyl ester) resulted in a significantly higher fluorescence intensity (22964.5 ± 1639.8) compared to the unmasked version (6985 ± 2271) when used at the same concentration, confirming its superior incorporation. nih.gov

| Methodology | Principle | Application in PG Research | Reference |

|---|---|---|---|

| HILIC-MS | Separates and quantifies hydrophilic molecules from hydrolyzed peptidoglycan. | Measures absolute amounts of core PG components (NAM, NAG) to determine total PG content in biomass. | nih.gov |

| Flow Cytometry with Click Chemistry | Quantifies the fluorescence of individual cells after metabolic labeling with a NAM-alkyne/azide probe and attachment of a fluorescent reporter dye. | Assesses the efficiency of different bioorthogonal probes and measures relative rates of PG synthesis and remodeling under various conditions. | nih.gov |

Exploration in Broader Glycobiology and Complex Biological Systems

The utility of NAM-alkyne extends beyond fundamental microbiology into the broader field of glycobiology and the study of complex host-pathogen interactions. As a tool for fluorescently labeling bacterial peptidoglycan, it allows for the direct visualization of bacteria within complex environments. tocris.comchemsrc.comnih.gov

The development of highly efficient and rapidly reacting probes, such as the minimalist tetrazine NAM probe, enables the real-time interrogation of PG's spatial and temporal changes in situ. acs.org This is particularly valuable for studying dynamic processes, such as bacterial growth and division within host tissues or biofilms.

These chemical tools are being applied to probe host-bacteria interactions in environments like the gut microbiome and during infection. tocris.com For example, NAM-alkyne probes can be used to track the fate of bacteria during macrophage invasion, providing insights into how the bacterial cell wall is processed by the host immune system. acs.orgtocris.com The versatility and selectivity of these probes will be instrumental in dissecting the intricate molecular dialogues between bacteria and their hosts in complex biological systems. acs.org

Q & A

Basic Research Questions

Q. How can N-acetylmuramic acid-alkyne be detected and quantified in bacterial cell wall studies?

- Methodology : Use click chemistry with azide-functionalized fluorescent tags (e.g., Alexa Fluor 488-azide) to conjugate with the alkyne group on N-acetylmuramic acid. Validate via LC-MS/MS to confirm specificity, and quantify using calibration curves with synthetic standards. For live-cell imaging, combine with confocal microscopy after metabolic labeling .

- Experimental Design : Optimize labeling time (e.g., 30–60 min pulse-chase) to avoid cytotoxicity. Include negative controls (e.g., alkyne-free growth media) to rule out non-specific binding.

Q. What are the standard protocols for synthesizing this compound derivatives?

- Methodology : Start with N-acetylmuramic acid (CAS: 10597-89-4) and introduce the alkyne moiety via carbodiimide-mediated coupling (e.g., EDC/NHS) to the carboxyl or hydroxyl group. Purify intermediates using reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient). Confirm structural integrity via NMR (¹H, 13C) and high-resolution mass spectrometry .

- Key Steps :

Protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) before alkyne conjugation.

Deprotect under mild acidic conditions (e.g., TFA/water).

Validate solubility in aqueous buffers (PBS, pH 7.4) for biological assays.

Advanced Research Questions

Q. How can metabolic tracing with 13C-labeled this compound resolve peptidoglycan biosynthesis dynamics in Mycobacterium tuberculosis?

- Methodology : Feed 13C-glucose to M. tuberculosis cultures to label UDP-N-acetylmuramic acid precursors. Incorporate this compound into peptidoglycan via transpeptidase activity. Track isotopic enrichment using LC-HRMS and analyze flux through the amino sugar pathway (e.g., MurA-F enzymes). Compare hypoxic vs. aerobic conditions to map metabolic anticipation .

- Data Analysis : Use Isocor or Metran software to model 13C incorporation rates. Correlate with transcriptional profiles (RNA-seq) of peptidoglycan synthases.

Q. What experimental strategies resolve contradictions in cross-linking density measurements of alkyne-modified peptidoglycan?

- Challenge : Discrepancies between TEM imaging (low cross-linking) and HPLC quantification (high cross-linking) may arise from alkyne-induced steric hindrance or incomplete digestion (e.g., mutanolysin resistance).

- Methodology :

Perform solid-state NMR to assess cross-linking topology without digestion .

Validate mutanolysin efficiency via SDS-PAGE (absence of 38 kDa peptidoglycan deacetylase bands) .

Use Raman spectroscopy (DFT-corrected peaks at 1,080 cm⁻¹ for glycan backbone) to compare modified vs. native peptidoglycan .

Q. How does this compound incorporation affect lysozyme susceptibility in Gram-positive vs. Gram-negative bacteria?

- Methodology : Treat E. coli (Gram-negative) and B. subtilis (Gram-positive) with alkyne-modified N-acetylmuramic acid. Expose to hen egg-white lysozyme (10 µg/mL, 37°C) and monitor lysis via OD600 decay. Compare to controls using unmodified peptidoglycan.

- Advanced Analysis : Use atomic force microscopy (AFM) to measure changes in cell wall stiffness post-modification. Correlate with molecular dynamics simulations of lysozyme binding to alkyne-modified glycan strands .

Q. What are the optimal conditions for in situ visualization of this compound in biofilms?

- Methodology : Grow biofilms (e.g., Pseudomonas aeruginosa) in microfluidic chambers with 10 µM this compound. Perform click chemistry with Cy5-azide, then image via structured illumination microscopy (SIM) .

- Critical Parameters :

- Avoid quenching by reducing agents (use ascorbate-free click reagents).

- Optimize biofilm age (24–48 hr) to balance peptidoglycan turnover and signal intensity .

Methodological Best Practices

-

Handling & Safety :

- Store this compound at –20°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles.

- Follow GHS hazard guidelines (H302, H315, H319) with PPE (gloves, goggles) and fume hood use .

-

Data Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.